1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol
Description
Properties
Molecular Formula |
C11H14F4N2O2 |
|---|---|
Molecular Weight |
282.23 g/mol |
IUPAC Name |
1-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]-4,4-difluorocyclohexan-1-ol |
InChI |
InChI=1S/C11H14F4N2O2/c1-9(12,13)8-16-7(19-17-8)6-10(18)2-4-11(14,15)5-3-10/h18H,2-6H2,1H3 |
InChI Key |
HKGKQBMZRYSCHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC(=N1)CC2(CCC(CC2)(F)F)O)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol typically involves multiple stepsThe reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a catalyst like palladium, can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Scientific Research Applications of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol
This compound is a compound of interest in chemistry due to its structural features, with potential applications across various scientific disciplines. It contains a cyclohexanol core substituted with difluoroethyl and oxadiazole groups, which contribute to its chemical properties.
Applications Overview
- Chemistry this compound serves as a building block in synthesizing complex molecules, particularly in developing pharmaceuticals and agrochemicals.
- Biology The unique structure of this compound allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
- Industry This compound can be used in the production of materials with specific properties, such as polymers or coatings.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation Oxidizing agents like potassium permanganate or chromium trioxide can facilitate oxidation, leading to the formation of corresponding ketones or carboxylic acids.
- Reduction Reduction reactions, often using hydrogen gas in the presence of a catalyst like palladium, can convert the compound into alcohols or amines.
- Substitution Nucleophilic substitution reactions can occur, where the difluoroethyl group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The resulting products depend on the reaction type and the reagents used.
Oxadiazoles as Potential Bioactive Agents
Mechanism of Action
The mechanism by which 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl and oxadiazole groups can form specific interactions with these targets, modulating their activity and leading to desired biological or chemical outcomes .
Comparison with Similar Compounds
Similar compounds include those with difluoroethyl or oxadiazole groups, such as:
4,4-Difluorocyclohexanamine: This compound shares the difluorocyclohexane core but lacks the oxadiazole group.
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol: A closely related compound with slight variations in the cyclohexanol core.
The uniqueness of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol (CAS No. 2060056-84-8) is a novel oxadiazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₄F₄N₂O₂
- Molecular Weight : 282.23 g/mol
- Structure : The compound features a cyclohexanol moiety substituted with difluoroethyl and oxadiazole groups.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole ring is known for its role in modulating enzyme activity and influencing signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains.
- Anti-inflammatory Effects : The structure suggests possible modulation of inflammatory pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown moderate antibacterial activity against Gram-positive and Gram-negative bacteria using the agar disk diffusion method .
| Compound | Activity Type | Tested Strains | Results |
|---|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus | Moderate |
| Related Oxadiazoles | Antifungal | Aspergillus niger | Limited |
Case Studies
A study published in Annales Pharmaceutiques Françaises investigated the synthesis and biological evaluation of various oxadiazole derivatives. The findings indicated that certain substitutions on the oxadiazole ring significantly enhanced antibacterial potency against resistant strains .
Structure-Activity Relationship (SAR)
The SAR analysis of oxadiazoles has revealed that:
- Substituents on the Oxadiazole Ring : Modifications can lead to increased lipophilicity and improved cell permeability.
- Cyclohexanol Moiety : Enhances binding affinity to target enzymes.
Q & A
Basic: What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole ring in this compound?
Answer: The 1,2,4-oxadiazole core can be synthesized via cyclization reactions between amidoximes and activated carbonyl derivatives (e.g., carboxylic acid derivatives). Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) improves yield and reduces side reactions compared to conventional heating . For fluorinated substituents, ensure anhydrous conditions to prevent hydrolytic degradation. Purification via flash chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the oxadiazole intermediate before functionalization.
Basic: How can researchers characterize the stereoelectronic effects of the difluoroethyl and cyclohexanol groups?
Answer: Use DFT calculations (B3LYP/6-31G* level) to map electron density distributions and assess substituent effects on the oxadiazole ring’s aromaticity. Experimentally, solvatochromic studies in solvents of varying polarity (e.g., hexane to DMSO) combined with UV-Vis spectroscopy can reveal polarity-dependent electronic transitions . Compare results to non-fluorinated analogs to isolate fluorine’s inductive effects.
Advanced: How to resolve contradictions in reported NMR spectral data for fluorinated cyclohexanol derivatives?
Answer: Discrepancies often arise from conformational flexibility and fluorine’s strong anisotropic effects. Use VT-NMR (variable-temperature NMR, −40°C to 60°C) to freeze rotamers and assign signals accurately. For ¹⁹F NMR, reference against CFCl₃ and ensure deuterated solvents (e.g., CDCl₃) are rigorously dried. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Advanced: What methodologies are suitable for assessing hydrolytic stability of the difluoroethyl-oxadiazole moiety?
Answer: Conduct accelerated stability studies in buffered solutions (pH 1–10, 37–60°C) with LC-MS monitoring. Fluorine’s electron-withdrawing effects typically enhance resistance to hydrolysis, but steric crowding near the oxadiazole ring may counteract this. Compare degradation kinetics to non-fluorinated analogs to isolate structural contributions .
Basic: What analytical techniques are prioritized for purity assessment?
Answer: Employ HPLC-UV/HRMS (high-resolution mass spectrometry) with a C18 column (acetonitrile/water gradient) to detect impurities. Fluorinated compounds often require longer retention times due to hydrophobicity. Quantify residual solvents via GC-MS and confirm elemental composition using combustion analysis (C, H, N) .
Advanced: How to design experiments to probe the compound’s potential as a hydrogen-bond donor/acceptor in supramolecular systems?
Answer: Use X-ray crystallography to map hydrogen-bonding networks in co-crystals with complementary partners (e.g., pyridine derivatives). Complement with IR spectroscopy (stretching frequencies 3200–3500 cm⁻¹ for OH/NH) and DFT-based molecular electrostatic potential (MEP) surfaces to predict interaction sites .
Basic: What safety precautions are critical during handling of fluorinated oxadiazoles?
Answer: Fluorinated compounds may release HF under harsh conditions. Use PPE (gloves, goggles) and work in a fume hood. Store under inert atmosphere (argon) at −20°C to prevent moisture ingress. Monitor air quality with fluoride-specific sensors during scale-up reactions .
Advanced: How to address discrepancies between computational predictions and experimental solubility data?
Answer: Re-evaluate solvent parameters in COSMO-RS models to account for fluorine’s unique solvation behavior. Experimentally, perform phase solubility analysis (e.g., shake-flask method) in biorelevant media (PBS, FaSSIF) and correlate with LogP values (measured via octanol-water partitioning) .
Basic: What strategies optimize yield in the final step (cyclohexanol functionalization)?
Answer: Employ Mitsunobu conditions (DIAD, PPh₃) for stereospecific etherification of the cyclohexanol. For fluorinated substrates, replace traditional alcohols with fluorinated analogs (e.g., hexafluoroisopropanol) to improve coupling efficiency. Monitor reaction progress via TLC (silica gel, UV-active spots) .
Advanced: How to evaluate the compound’s metabolic stability in vitro?
Answer: Use hepatic microsomal assays (human or rat) with NADPH cofactor, quantifying parent compound depletion via LC-MS/MS over 60 min. Fluorine atoms typically reduce CYP450-mediated oxidation, but adjacent electron-rich moieties (e.g., oxadiazole) may counteract this effect. Compare half-lives to non-fluorinated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
